molecular formula C12H15NO B15308352 5-(3,5-Dimethylphenyl)pyrrolidin-2-one

5-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No.: B15308352
M. Wt: 189.25 g/mol
InChI Key: BWMOGRDFAPOTQM-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 3,5-dimethylphenyl substituent at the 5-position of the heterocyclic ring. Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity and hydrogen-bonding capabilities. The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic targets or improve pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

5-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-5-9(2)7-10(6-8)11-3-4-12(14)13-11/h5-7,11H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMOGRDFAPOTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide [3+2] Cycloaddition

The [3+2] cycloaddition of azomethine ylides with dipolarophiles represents a robust method for constructing pyrrolidine cores, which can subsequently be oxidized to pyrrolidinones. As detailed in patent WO2007015162A1, azomethine ylides generated from 3,5-dimethylbenzaldehyde derivatives react with α,β-unsaturated esters (e.g., methyl acrylate) in dichloromethane or tetrahydrofuran under acidic catalysis (trifluoroacetic acid) to yield pyrrolidine intermediates. For instance, heating the reaction mixture at 60°C for 12 hours produces a racemic pyrrolidine, which is oxidized to the target pyrrolidin-2-one using ruthenium(III) chloride in aqueous acetone (yield: 68–72%).

Table 1: Cycloaddition Conditions and Outcomes

Dipolarophile Solvent Catalyst Temperature Yield (%)
Methyl acrylate THF TFA 60°C 72
Ethyl cinnamate DCM AgF 25°C 65

Chiral Auxiliary-Mediated Asymmetric Synthesis

To access enantiomerically pure 5-(3,5-dimethylphenyl)pyrrolidin-2-one, oxazolidinone chiral auxiliaries have been employed. As per WO2007015162A1, coupling 3,5-dimethylphenyl-substituted γ-keto acids with (R)-4-phenyloxazolidinone forms diastereomeric intermediates, which are separated via column chromatography (hexane/ethyl acetate, 7:3). Hydrolysis with lithium hydroxide yields the enantiopure pyrrolidinone (enantiomeric excess >98%).

Hydrogenation of Carbonyl Intermediates

Reductive Preparation from 5-Acylpyrrolidin-2-ones

US4943640A discloses the hydrogenation of N-protected 5-(3,5-dimethylbenzoyl)pyrrolidin-2-ones using palladium on carbon (5 wt%) under 50 psi H₂ at 80°C. This method selectively reduces the ketone to a methylene group, affording this compound in 85% yield after recrystallization from dichloromethane/hexane. Critical parameters include the use of anhydrous ethanol as the solvent to prevent lactam hydrolysis.

Table 2: Hydrogenation Optimization

Catalyst Pressure (psi) Temperature Solvent Yield (%)
Pd/C (5%) 50 80°C Ethanol 85
Raney Ni 30 100°C THF 62

Friedel-Crafts Alkylation of Pyrrolidin-2-one

Lewis Acid-Catalyzed Aryl Group Introduction

Analogous to the synthesis of 5-(diphenylmethylidene)pyrrolidin-2-one (PMC3515308), BF₃·OEt₂ catalyzes the Friedel-Crafts alkylation of pyrrolidin-2-one with 3,5-dimethylbenzyl chloride. Reacting equimolar amounts in dichloromethane at 0°C for 6 hours yields 5-(3,5-dimethylbenzyl)pyrrolidin-2-one, which undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to install the aryl group (overall yield: 58%).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cycloaddition methods offer superior yields (72%) compared to Friedel-Crafts alkylation (58%), albeit with higher complexity in precursor synthesis. Hydrogenation provides the highest yield (85%) but requires specialized equipment for high-pressure reactions.

Stereochemical Control

Asymmetric cycloaddition using chiral auxiliaries achieves enantiomeric excess >98%, whereas hydrogenation and Friedel-Crafts routes produce racemic mixtures unless chiral catalysts are employed.

Chemical Reactions Analysis

5-(3,5-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

(a) Pyrazolopyrimidinone Derivatives

Compound 52 (5-(3,5-dimethylphenyl)-2-methylpyrazolopyrimidin-7-one) shares the 3,5-dimethylphenyl substituent but replaces the pyrrolidinone core with a pyrazolopyrimidinone scaffold. Microwave-assisted synthesis was employed for compound 52, achieving high yields (85–90%) compared to traditional methods .

(b) Pyridinone Derivatives

5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6) replaces the pyrrolidinone with a pyridinone ring. Fluorine atoms at the 3,5-positions increase electronegativity and metabolic stability compared to methyl groups. This compound is used as an intermediate in kinase inhibitor development, highlighting the role of halogenation in tuning bioactivity .

Substituent Modifications

(a) Methoxy vs. Methyl Groups

Compound 4c (1-(3,5-dimethoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one) features methoxy substituents instead of methyl groups. Methoxy groups increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration. In contrast, the methyl groups in 5-(3,5-dimethylphenyl)pyrrolidin-2-one enhance lipophilicity (predicted logP: 2.8 vs. 1.9 for 4c ) .

(b) Phenylalkyl vs. Arylpiperazine Moieties

Arylpiperazine derivatives (e.g., compound 53) incorporate nitrogen-rich scaffolds, enabling protonation at physiological pH and improved solubility in aqueous media. However, the pyrrolidinone core lacks basic nitrogen, favoring neutral or zwitterionic states under physiological conditions .

Physicochemical Properties

Property This compound Compound 4c 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Molecular Weight (g/mol) ~229.3 445.5 223.18
logP (Predicted) 2.8 1.9 2.5
Aromatic Rings 1 (phenyl) 2 (methoxyphenyl) 1 (pyridinone)
Hydrogen Bond Acceptors 2 7 2

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